molecular formula C10H14N2O B11943947 3-(2,6-Dimethylphenyl)-1-methyl-urea CAS No. 59759-00-1

3-(2,6-Dimethylphenyl)-1-methyl-urea

Cat. No.: B11943947
CAS No.: 59759-00-1
M. Wt: 178.23 g/mol
InChI Key: CNLRIEZQTWVNRJ-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1-methyl-urea: is an organic compound characterized by the presence of a urea group attached to a 2,6-dimethylphenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea typically involves the reaction of 2,6-dimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2,6-Dimethylaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dimethylphenyl)-1-methyl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The urea group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the urea group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Chemistry: 3-(2,6-Dimethylphenyl)-1-methyl-urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials.

Biology: In biological research, this compound may be used as a probe or reagent to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms.

Medicine: The compound has potential applications in medicinal chemistry. It may be investigated for its pharmacological properties and potential therapeutic uses.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1-methyl-urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N,N’-Bis(2,6-dimethylphenyl)urea
  • N-(2,6-Dimethylphenyl)-N’-methylurea
  • N-(2,6-Dimethylphenyl)urea

Comparison: Compared to similar compounds, 3-(2,6-Dimethylphenyl)-1-methyl-urea is unique due to the presence of both a methyl group and a urea group attached to the 2,6-dimethylphenyl ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

59759-00-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-methylurea

InChI

InChI=1S/C10H14N2O/c1-7-5-4-6-8(2)9(7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13)

InChI Key

CNLRIEZQTWVNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC

Origin of Product

United States

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